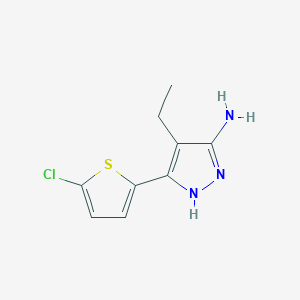

3-(5-Chlorothiophen-2-YL)-4-ethyl-1H-pyrazol-5-amine

Description

Properties

Molecular Formula |

C9H10ClN3S |

|---|---|

Molecular Weight |

227.71 g/mol |

IUPAC Name |

5-(5-chlorothiophen-2-yl)-4-ethyl-1H-pyrazol-3-amine |

InChI |

InChI=1S/C9H10ClN3S/c1-2-5-8(12-13-9(5)11)6-3-4-7(10)14-6/h3-4H,2H2,1H3,(H3,11,12,13) |

InChI Key |

LKDGFIRXYBODMO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NN=C1N)C2=CC=C(S2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis Challenges

- Regioselectivity : Ensuring the correct regiochemistry during the introduction of the 5-chlorothiophen-2-YL group can be challenging.

- Yield Optimization : Maximizing the yield of each step is crucial for an efficient synthesis.

Spectroscopic Analysis

- NMR Spectroscopy : Useful for confirming the structure and regiochemistry of the final product.

- Mass Spectrometry : Essential for verifying the molecular weight and purity of the compound.

Data Table: General Conditions for Pyrazole Synthesis

| Method | Conditions | Yield Range |

|---|---|---|

| Condensation with 1,3-Dicarbonyl Compounds | Acidic conditions, reflux | 50-90% |

| Cyclization of Hydrazones | Strong base or acid, reflux | 40-80% |

| Ullmann-Type Reactions | High temperature, catalysts like CuI | 40-90% |

This table provides a general overview of conditions and yields for common pyrazole synthesis methods. Specific conditions for 3-(5-Chlorothiophen-2-YL)-4-ethyl-1H-pyrazol-5-amine would require detailed experimental optimization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group (-NH2) at the pyrazole-5 position exhibits nucleophilic reactivity. Key reactions include:

Alkylation :

Reaction with alkyl halides (e.g., methyl iodide) under basic conditions forms N-alkyl derivatives. For example:

This modification enhances lipophilicity, aiding pharmaceutical applications.

Acylation :

The amine reacts with acyl chlorides (e.g., acetyl chloride) to form amides:

Such derivatives are critical for probing biological targets like enzymes .

Electrophilic Aromatic Substitution

The chlorothiophene and pyrazole rings undergo electrophilic substitution:

Chlorothiophene Ring :

-

Halogenation : Reacts with Cl2/FeCl3 at the 4-position of the thiophene ring.

-

Nitration : HNO3/H2SO4 introduces nitro groups, enabling further functionalization.

Pyrazole Ring :

Limited reactivity due to electron-withdrawing substituents, but Friedel-Crafts alkylation may occur under strong Lewis acid catalysis.

Condensation and Cyclization Reactions

The compound participates in cyclocondensation with carbonyl-containing reagents:

Pyrazolo[3,4-b]pyridine Formation :

Reaction with β-ketoesters or diketones under acidic conditions yields fused heterocycles:

These products show enhanced bioactivity, including kinase inhibition .

Oxidation and Reduction

Oxidation :

-

The ethyl group (-CH2CH3) undergoes oxidation with KMnO4/H+ to form a carboxylic acid (-COOH).

-

The thiophene ring resists oxidation under mild conditions but degrades with strong oxidants like ozone.

Reduction :

-

Catalytic hydrogenation (H2/Pd-C) reduces the chlorothiophene ring to a dihydrothiophene derivative, altering electronic properties.

Biological Interaction Mechanisms

The compound modulates enzymatic activity through covalent and non-covalent interactions:

Succinate Dehydrogenase (SDH) Inhibition :

Derivatives form hydrogen bonds with ARG43 and π–π interactions with TRP173 in SDH’s active site, mimicking fluxapyroxad’s binding mode .

Thrombin Inhibition :

Acyl-enzyme complexes form via nucleophilic attack by Ser195 on carbonyl groups, prolonging enzyme inhibition .

Scientific Research Applications

3-(5-Chlorothiophen-2-YL)-4-ethyl-1H-pyrazol-5-amine is an organic compound featuring a pyrazole ring with chlorothiophene and ethyl substitutions. Pyrazoles are five-membered heterocyclic compounds that contain two nitrogen atoms. The chlorothiophene part gives it special electronic traits, making it useful for different chemical and biological studies.

Potential Applications

This compound has potential antimicrobial and antiviral properties and interacts with molecular targets like enzymes or receptors, changing their activity and causing different biological effects.

Interaction studies

Interaction studies reveal that this compound interacts with several biological targets, influencing enzymatic pathways and receptor activities, which is important for understanding its potential therapeutic effects and mechanisms in biological systems.

Structural Similarities

Several compounds share structural similarities with this compound:

- 4-Chloro-1-(5-chlorothiophen-2-yl)methyl)-1H-pyrazol-3-amine contains a chlorothiophene moiety and has high similarity.

- 1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine has a similar pyrazole structure and moderate similarity.

- 3-(Thiophen-2-YL)-1H-pyrazol-5-amines have a basic pyrazole structure without substitution, with moderate similarity.

- 5-(4-Chlorophenyl)-1,3,4-thiadiazole contains a thiadiazole ring instead of pyrazole and has low similarity.

The specific combination of a chloro-substituted pyrazole ring and a chlorothiophene part makes this compound unique, giving it unique chemical and biological properties valuable for research and industrial uses.

Other names

Other names/identifiers for this compound:

- PubChem CID: 62278595

- Molecular formula: C9H10ClN3S

- CAS No: 1340490-04-1

- Synonyms: this compound, AKOS011562036, EN300-1148899

- IUPAC Name: 5-(5-chlorothiophen-2-yl)-4-ethyl-1H-pyrazol-3-amine

- InChI: InChI=1S/C9H10ClN3S/c1-2-5-8(12-13-9(5)11)6-3-4-7(10)14-6/h3-4H,2H2,1H3,(H3,11,12,13)

- InChIKey: LKDGFIRXYBODMO-UHFFFAOYSA-N

- SMILES: CCC1=C(NN=C1N)C2=CC=C(S2)Cl

Mechanism of Action

The mechanism of action of 3-(5-Chlorothiophen-2-YL)-4-ethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and electronic differences between the target compound and its analogs:

Key Observations :

- Thiophene vs.

- Substituent Effects : Chlorine (electron-withdrawing) in the target compound increases electrophilicity, whereas methyl groups (e.g., ) reduce reactivity and lipophilicity.

- Positional Isomerism : Ethyl at position 4 (target) vs. position 3 () alters steric interactions in binding pockets.

Physicochemical Properties

Notes:

Biological Activity

3-(5-Chlorothiophen-2-YL)-4-ethyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its unique structure and biological properties. This article delves into its biological activity, synthesis, and potential therapeutic applications based on a review of diverse sources.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a pyrazole ring with an ethyl group and a chlorothiophene moiety, which contributes to its electronic properties and biological interactions. The presence of chlorine enhances its potential reactivity and selectivity towards biological targets .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism of action is believed to involve the inhibition of specific enzymes that are crucial for bacterial survival and proliferation .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through interaction with viral enzymes or host cell receptors, although further research is needed to elucidate the exact mechanisms involved .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzymatic pathways or receptor activities, leading to various therapeutic effects. For instance, docking studies have shown promising binding affinities with enzymes involved in inflammatory responses .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals its unique advantages:

| Compound Name | Structure | Biological Activity | Similarity |

|---|---|---|---|

| 4-Chloro-1-(5-chlorothiophen-2-yl)methyl)-1H-pyrazol-3-amine | Structure | Moderate antimicrobial activity | High |

| 1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amines | Structure | Limited activity | Moderate |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole | Structure | Antimicrobial properties | Low |

This table illustrates that while there are other compounds with similar structures, this compound stands out due to its enhanced biological activities attributed to the chlorothiophene substitution.

Study on Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Investigation of Antiviral Mechanisms

Another study focused on the antiviral mechanisms of pyrazole derivatives, where this compound was shown to inhibit viral replication in cell cultures infected with influenza virus. The results indicated that the compound interfered with viral entry and replication processes, highlighting its potential as an antiviral agent .

Q & A

Q. What are the standard synthetic routes for preparing 3-(5-chlorothiophen-2-YL)-4-ethyl-1H-pyrazol-5-amine, and how are intermediates characterized?

The compound is typically synthesized via multi-step protocols involving cyclization and coupling reactions. A representative route involves:

- Step 1 : Cyclization of thiourea analogues to form halogenated intermediates (e.g., 5-chlorothiophene derivatives).

- Step 2 : Coupling reactions using reagents like 1-propanephosphonic acid cyclic anhydride (T3P) in DMF with N-ethyl-N,N-diisopropylamine to form the pyrazole core .

- Step 3 : Trifluoroacetic acid treatment for final product isolation.

Characterization : Intermediates are confirmed via -NMR, -NMR, IR spectroscopy, and X-ray crystallography (e.g., for regiochemical validation) .

Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

- X-ray crystallography : Resolves regiochemistry and validates molecular geometry (e.g., bond angles, dihedral angles between thiophene and pyrazole rings) .

- NMR : -NMR identifies NH protons (δ ~4.5–5.5 ppm) and aromatic protons from the chlorothiophene moiety. -NMR confirms sp-hybridized carbons in heterocycles .

- IR : Amine N-H stretches (~3350 cm) and C-Cl vibrations (~750 cm) .

Advanced Research Questions

Q. How can researchers optimize reaction yields and regioselectivity during pyrazole ring formation?

- Regioselectivity : Use Vilsmeier–Haack conditions (POCl, DMF) to direct formylation/cyclization. Steric and electronic effects of substituents (e.g., ethyl vs. chlorothiophene groups) influence ring closure .

- Yield improvement : Optimize stoichiometry of coupling agents (e.g., T3P) and bases (e.g., N-ethyl-DIEA). Solvent polarity (DMF vs. THF) affects reaction kinetics .

Q. What strategies resolve contradictions in biological activity data for this compound, such as varying IC50_{50}50 values across assays?

- Assay standardization : Control variables like cell line viability (e.g., Mycobacterium tuberculosis H37Rv for antitubercular testing) and incubation time .

- Metabolic interference : Test for off-target interactions using selective enzyme inhibitors (e.g., cytochrome P450 assays) to identify false positives .

- Structural analogs : Compare activity of derivatives (e.g., 4-methoxyphenyl vs. 4-chlorophenyl variants) to isolate pharmacophore contributions .

Q. How can computational tools enhance the design of derivatives targeting specific receptors (e.g., CCK1 or tubulin)?

- Molecular docking : Use software like AutoDock Vina to predict binding affinities to CCK1 receptors. Focus on pyrazole-thiophene interactions with hydrophobic pockets .

- MD simulations : Analyze stability of tubulin-binding derivatives by simulating hydrogen bonds between the amine group and β-tubulin’s Glu198 residue .

Q. What crystallographic challenges arise when refining structures with twinned crystals or high Z' values?

- Twinning detection : Use SHELXL’s BASF parameter to model twin domains. For high Z' structures, refine anisotropic displacement parameters (ADPs) to resolve disorder .

- Data quality : Collect high-resolution (<1.0 Å) datasets at low temperature (e.g., 173 K) to minimize thermal motion artifacts .

Methodological Considerations

Q. How should researchers handle conflicting spectral data (e.g., unexpected NH2_22 proton splitting in NMR)?

Q. What synthetic precautions are necessary to avoid byproducts like regioisomeric pyrazoles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.